N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Description
Properties
IUPAC Name |
1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELCCCWBUUMWSJ-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the imidazole ring bearing the 4-phenyl substitution.
- Introduction of the (2-methoxyphenyl)methylene group via condensation with an appropriate aldehyde or ketone derivative.
- Use of formamidine or formamidine acetate as key nitrogen sources for the imidazole ring.
Stepwise Preparation Method (Based on Patent CN103450089B)
A closely related preparation method for 4-phenylimidazole derivatives, which can be adapted for the target compound, involves the following steps:
| Step Number | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Nucleophilic Substitution | Alpha-brominated methyl phenyl ketone dissolved in ethylene glycol is reacted with formamidine acetate at 40–70°C for 2 ± 0.5 hours under reflux | Alpha-brominated methyl phenyl ketone, formamidine acetate, ethylene glycol, 40–70°C | Formation of nucleophilic substitution intermediate |
| 2. Cyclization | The reaction mixture is cooled to 30–60°C, acid-binding agent salt (e.g., wormwood salt) is added, reaction maintained at 30–60°C for 5–6 hours, then heated to 70–100°C for another 5–6 hours | Acid-binding agent salt, temperature control | Cyclization to form the imidazole ring |
| 3. Aftertreatment and Purification | Ethylene glycol removed by vacuum distillation, cooled to 30 ± 2°C, ethyl acetate and water added, pH adjusted to 8.0 ± 0.5 with sodium hydroxide, phase separation, washing with saturated sodium chloride solution, decolorization with activated carbon, recrystallization | Vacuum distillation, ethyl acetate, NaOH, activated carbon, recrystallization | Pure 4-phenylimidazole derivative obtained |
This method provides a robust framework for synthesizing 4-phenylimidazole intermediates, which can then be functionalized further to introduce the (2-methoxyphenyl)methylene group via condensation with 2-methoxybenzaldehyde or equivalent.
Condensation to Form the Target Compound
The key step to obtain N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is the condensation of the 4-phenylimidazole-1,2-diamine intermediate with 2-methoxybenzaldehyde. This typically proceeds as follows:
- Reagents: 4-phenylimidazole-1,2-diamine and 2-methoxybenzaldehyde
- Conditions: Mild acidic or neutral conditions, often in ethanol or methanol solvent, at room temperature or slight heating (e.g., reflux)
- Reaction: Formation of an imine (Schiff base) linkage between the diamine and the aldehyde, yielding the methylene-substituted imidazole derivative.
This condensation step is generally straightforward and high-yielding, allowing for the formation of the characteristic N1-methylene linkage with the 2-methoxyphenyl group.
Alternative Synthetic Routes
Research literature on analogous imidazole derivatives suggests multi-component reactions involving:
- Starting materials: 1,2-diketones (e.g., benzil derivatives), substituted benzaldehydes, and ammonium acetate or formamidine derivatives
- Mechanism: Condensation and cyclization under reflux in ethanol or glacial acetic acid without catalysts
- Outcome: Formation of substituted imidazole derivatives with varied phenyl substitutions.
For example, the synthesis of 5-phenyl-1H-imidazoles from 4-methoxybenzil and substituted benzaldehydes via a three-component reaction system demonstrates the feasibility of catalyst-free imidazole ring formation and substitution.
Data Table Summarizing Preparation Parameters
Research Findings and Notes
- The preparation of 4-phenylimidazole intermediates via nucleophilic substitution and cyclization is well-documented and reproducible under controlled temperature and pH conditions.
- The condensation of the imidazole-1,2-diamine intermediate with 2-methoxybenzaldehyde proceeds efficiently to yield the target compound with the characteristic methylene bridge.
- Catalyst-free multi-component reactions offer an alternative synthetic route for related imidazole derivatives, which may be adapted for this compound with optimization.
- Purification via recrystallization and activated carbon treatment ensures removal of impurities and color bodies, critical for obtaining analytically pure material.
- No direct proprietary or commercial synthesis protocols for this exact compound were found, indicating that preparation is typically customized based on general imidazole synthesis principles and adapted condensation reactions.
Chemical Reactions Analysis
Types of Reactions
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives, including N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, imidazole derivatives have been linked to the modulation of signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
This compound may have potential as an anti-inflammatory agent. Research indicates that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
Neurological Research
The compound's structure suggests it could interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Investigations into its neuroprotective effects are ongoing, focusing on its ability to mitigate oxidative stress and neuronal apoptosis.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Evaluation
A study conducted by researchers at a leading pharmaceutical institute assessed the antimicrobial properties of several imidazole derivatives, including the target compound. The findings indicated that it exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Steric Factors : Bulkier substituents (e.g., 4-methylphenyl) may hinder molecular packing or enzyme binding, as seen in crystallographic studies of related imidazoles .
- Halogenation : Brominated analogs (e.g., CAS 1824839-61-3) offer opportunities for radioimaging or further functionalization .
Physicochemical Properties
Notes:
- The methoxy group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogs .
- Brominated derivatives exhibit lower solubility but higher melting points due to halogen interactions .
Spectroscopic Characterization
- NMR : Imidazole protons resonate between δ 6.5–8.5 ppm, with distinct shifts for methoxy (δ ~3.8 ppm) and aromatic protons. Regioisomers are challenging to distinguish due to overlapping signals .
- X-ray Crystallography : Used to confirm regiochemistry and hydrogen-bonding patterns. For example, compound 4f () revealed delocalized electron density over the guanidinium fragment .
- MS/HPLC : Purity and molecular ion peaks (e.g., [M+H]+ at m/z 277 for the target compound) are critical for quality control .
Biological Activity
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships, and mechanisms of action.
- Molecular Formula : C17H16N4O
- Molecular Weight : 292.34 g/mol
- CAS Number : 1993501-23-7
Antitumor Activity
Recent research has highlighted the antitumor activity of imidazole derivatives, including this compound. The compound's effectiveness was evaluated against several cancer cell lines, demonstrating promising results.
In Vitro Studies
In a study assessing the compound's antiproliferative effects, it was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 18.53 | 23–46 (normal L-02) |
| SGC-7901 | - | - |
| HeLa | - | - |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited a selectivity index indicating higher tolerance in normal cells compared to tumor cells, which is crucial for minimizing side effects during treatment .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Regulation of Apoptotic Proteins : The compound increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels.
- Caspase Activation : It activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, enhancing its cytotoxic effects on cancer cells .
Case Studies
A notable case study involved the treatment of HeLa cells with this compound. The results showed:
- Apoptosis Rate : The compound achieved a 68.2% apoptosis rate at a concentration of 3.24 µM after 24 hours, significantly outperforming the standard chemotherapy drug 5-FU, which had a 39.6% apoptosis rate under similar conditions.
Western Blot Analysis
Western blot analysis confirmed the upregulation of Bax and downregulation of Bcl-2 post-treatment with the compound, supporting its role in inducing apoptosis through mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Variations in substituents on the phenyl and imidazole rings can significantly affect potency and selectivity. For instance:
- Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
This information is vital for further optimizing the structure to enhance therapeutic efficacy while reducing toxicity .
Q & A
Q. What are the recommended synthetic methodologies for N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine?
The compound can be synthesized via condensation reactions involving imidazole precursors and aromatic aldehydes. A common approach involves the use of tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent to facilitate the formation of Schiff base intermediates. For example, reacting 4-phenyl-1H-imidazole-1,2-diamine with 2-methoxybenzaldehyde under anhydrous conditions in chloroform, followed by purification via column chromatography, yields the target compound. Reaction monitoring using thin-layer chromatography (TLC) and characterization by -NMR and IR spectroscopy are critical for confirming structural integrity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm proton environments and carbon frameworks.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=N stretching at ~1600 cm).
- X-ray Crystallography: For unambiguous structural determination. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystal packing and hydrogen-bonding networks .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Begin with in vitro antimicrobial assays against Gram-positive/negative bacteria and fungal strains. Use microdilution methods to determine minimum inhibitory concentrations (MICs). For example, dissolve the compound in DMSO and test at concentrations ranging from 0.5–128 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory. Data interpretation should include statistical analysis (e.g., ANOVA) to validate significance .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in bioactivity may arise from polymorphic forms or solvate differences. Single-crystal X-ray diffraction (SCXRD) can elucidate variations in molecular conformation or intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that affect biological target binding. Refinement via SHELXL and hydrogen-bonding analysis using graph set notation (as per Etter’s rules) can identify critical packing motifs that influence solubility and stability .
Q. What strategies optimize structure-activity relationship (SAR) studies for imidazole derivatives?
- Substituent Variation: Systematically modify the methoxyphenyl or phenyl groups to assess electronic/steric effects. For example, replace methoxy with halogens (e.g., F, Cl) to evaluate hydrophobicity impacts.
- Biological Assay Correlation: Pair synthetic modifications with enzymatic inhibition assays (e.g., cytochrome P450) or cytotoxicity profiling (e.g., MTT assays on cancer cell lines).
- Computational Docking: Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., fungal lanosterol 14α-demethylase) .
Q. How are hydrogen-bonding networks analyzed to predict crystal stability?
Apply graph set analysis (GSA) to categorize hydrogen-bonding patterns (e.g., chains, rings) in the crystal lattice. For example, a D (donor) motif may indicate a single hydrogen bond, while R(8) denotes an eight-membered ring with two donors and two acceptors. Such analysis, combined with thermal stability tests (e.g., TGA/DSC), links structural motifs to physicochemical properties like melting points .
Q. What experimental designs address low yields in imidazole synthesis?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance Schiff base formation.
- Solvent Optimization: Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) under reflux.
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields by 20–30% compared to conventional heating .
Q. How can enantiomeric purity be ensured during synthesis?
Use chiral auxiliaries or catalysts (e.g., Pd-DPPF complexes) to enforce stereoselectivity. Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. For example, resolve diastereomers using a Chiralpak® column with hexane/isopropanol mobile phases .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting solubility data in different solvents?
- Solubility Profiling: Conduct parallel experiments in solvents like DMSO, ethanol, and water at controlled temperatures (25°C, 37°C).
- Hansen Solubility Parameters (HSP): Calculate HSP values to predict solvent compatibility.
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns to rule out polymorphic interference .
Q. What methodologies validate computational docking predictions for this compound?
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess binding mode stability.
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification.
- Experimental IC Validation: Compare docking scores with enzyme inhibition assays to refine computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
